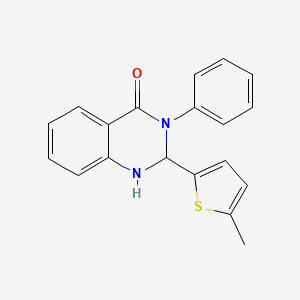

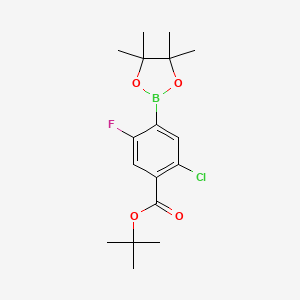

tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C17H24BClFNO4 . It is a derivative of carbamic acid, with a boronic acid pinacol ester group attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring substituted with chloro, fluoro, and a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.6 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved resources.Applications De Recherche Scientifique

Suzuki Coupling Reactions

Boronic acids and their esters are commonly used in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction, which allows for the formation of carbon-carbon bonds. These reactions are particularly useful in organic synthesis.

Drug Design and Delivery

Boronic acids and their esters have been considered for the design of new drugs and drug delivery devices . They can act as boron-carriers suitable for neutron capture therapy, a non-invasive approach for the destruction of cancer cells .

Enzyme Inhibitors

Compounds containing boronic acid groups have been developed as enzyme inhibitors . They can bind to the active site of an enzyme and prevent it from functioning, which can be useful in the treatment of various diseases.

Controlled Drug Delivery Polymers

Boronic acids can be used in the development of controlled drug delivery polymers . These polymers can release drugs at a controlled rate, improving the effectiveness of the treatment and reducing side effects.

Saccharide Sensors

Boronic acids can form cyclic esters with saccharides, which has led to their use in the development of saccharide sensors . These sensors can be used to detect the presence of certain sugars, which can be useful in the diagnosis and monitoring of diseases such as diabetes.

Boron Neutron Capture Therapy (BNCT)

Boronic acids and their esters are considered compounds for BNCT . BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells .

Safety and Hazards

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Mécanisme D'action

- Boron-containing compounds like this one are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions, where they serve as organoboron reagents .

- In SM coupling, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium. This process forms new carbon–carbon bonds .

Target of Action

Mode of Action

Propriétés

IUPAC Name |

tert-butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BClFO4/c1-15(2,3)22-14(21)10-8-13(20)11(9-12(10)19)18-23-16(4,5)17(6,7)24-18/h8-9H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXDEXGOYVGKQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC(C)(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BClFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682301 |

Source

|

| Record name | tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

CAS RN |

1218790-25-0 |

Source

|

| Record name | 1,1-Dimethylethyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-N-[(2R)-1-oxo-1-[[(3R)-pyrrolidin-3-yl]amino]-3-[6-[3-(trifluoromethoxy)phenyl]pyridin-3-yl]propan-2-yl]-4-propylthiophene-2-carboxamide](/img/structure/B593823.png)